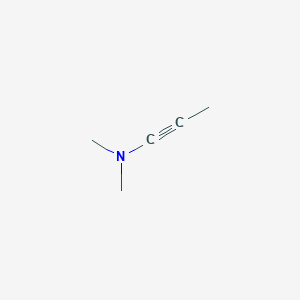
1-Propyn-1-amine, N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propyn-1-amine, N,N-dimethyl- is an organic compound with the molecular formula C5H9N and a molecular weight of 83.13 g/mol . It is also known by other names such as N,N-Dimethyl-2-propyn-1-amine and 3-Dimethylamino-1-propyne . This compound is characterized by the presence of a propynyl group attached to a dimethylamine moiety, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
1-Propyn-1-amine, N,N-dimethyl- can be synthesized through various methods. One common synthetic route involves the reaction of propargyl bromide with dimethylamine in the presence of a base such as sodium hydroxide . The reaction typically proceeds under mild conditions and yields the desired product with good efficiency. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
Analyse Chemischer Reaktionen
1-Propyn-1-amine, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles under appropriate conditions.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the propynyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Propyn-1-amine, N,N-dimethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Propyn-1-amine, N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The propynyl group can undergo various transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities, receptor binding, and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
1-Propyn-1-amine, N,N-dimethyl- can be compared with other similar compounds such as:
2-Propyn-1-amine, N,N-dimethyl-: This compound has a similar structure but differs in the position of the propynyl group.
N,N-Dimethyl-2-propyn-1-amine: Another closely related compound with similar chemical properties. The uniqueness of 1-Propyn-1-amine, N,N-dimethyl- lies in its specific reactivity and applications, which may differ from those of its analogs.
Eigenschaften
CAS-Nummer |
19006-23-6 |
|---|---|
Molekularformel |
C5H9N |
Molekulargewicht |
83.13 g/mol |
IUPAC-Name |
N,N-dimethylprop-1-yn-1-amine |
InChI |
InChI=1S/C5H9N/c1-4-5-6(2)3/h1-3H3 |
InChI-Schlüssel |
LDYUIVOAQFHBIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


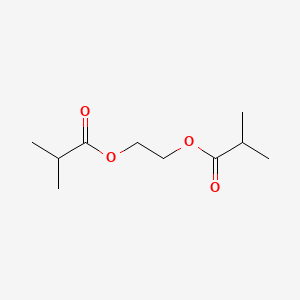

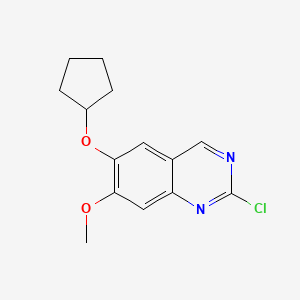


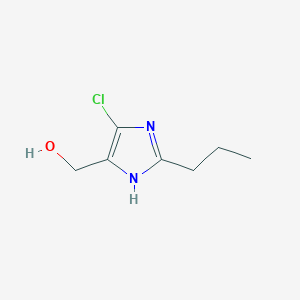
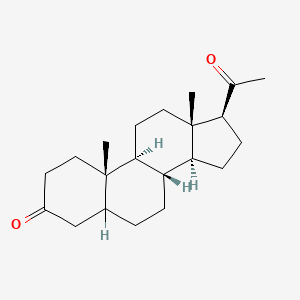

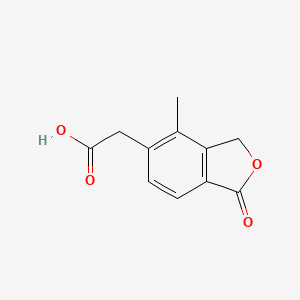
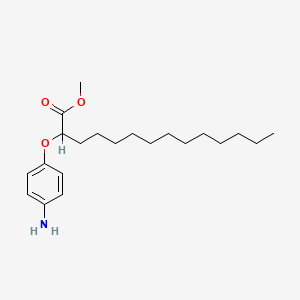
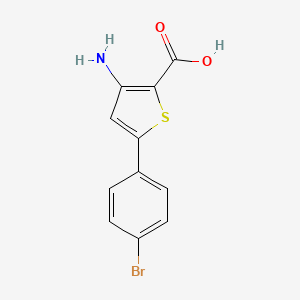
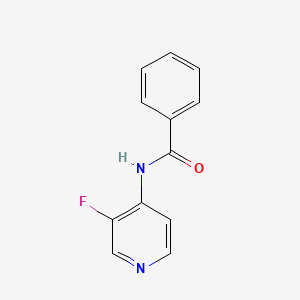

![7-Chloro-4-[1-(2-fluorophenyl)ethoxy]quinoline](/img/structure/B8747810.png)
